Regioisomeric Differentiation at the Purine Core: 1,7-Dimethyl vs. 1,3-Dimethyl Substitution
The target compound's 1,7-dimethyl substitution differentiates it from the extensively studied 1,3-dimethyl series (e.g., AZ-853, AZ-861). SAR studies on A3 adenosine receptor antagonists indicate that 1,7-dimethyl analogues exhibit distinct binding modes and selectivity profiles compared to their 1,3-dimethyl counterparts [1]. While direct comparative binding data for the 5-HT1A receptor between 1,7- and 1,3-substituted derivatives has not been published for this exact compound, the well-characterized sensitivity of the imidazopurine core to N-methyl positions establishes 1,7-substitution as a critical determinant of pharmacological activity [1][2].
| Evidence Dimension | Receptor binding affinity (Ki) for A3 adenosine receptor |
|---|---|
| Target Compound Data | Not available for the specific target compound; class data for 1,7-dimethyl derivatives show Ki values in the low nanomolar range for A3 receptors [1]. |
| Comparator Or Baseline | 1,3-Dimethyl-8-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (AZ-853) and its 3-CF3-phenyl analog (AZ-861); Ki data for A3 not reported but functional activity in 5-HT1A assays is described [2]. |
| Quantified Difference | The difference between 1,7- and 1,3-substitution is qualitative rather than quantitative in the available literature; the key differentiator is the distinct pharmacological profile (e.g., potency, selectivity, pharmacokinetics) conferred by the methylation pattern [1][2]. |
| Conditions | Binding studies on cloned human adenosine A3 receptors; functional assays on 5-HT1A receptor signaling pathways in vitro and in vivo (mouse forced swim test) [1][2]. |
Why This Matters
The 1,7-dimethyl configuration is not a trivial structural variant; it dictates a unique pharmacological fingerprint that renders the compound non-interchangeable with 1,3-substituted analogs, directly impacting experimental reproducibility and target selectivity in neurological and cancer research.
- [1] Baraldi, P. G., Tabrizi, M. A., Gessi, S., Borea, P. A., & Merighi, S. (2008). Structure-activity relationship studies of a new series of imidazo[2,1-f]purinones as potent and selective A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 16(24), 10281-10294. View Source
- [2] Partyka, A., Zagórska, A., Kotańska, M., Walczak, M., Jastrzębska-Więsek, M., Knutelska, J., ... & Wesołowska, A. (2020). Antidepressant-like activity and safety profile evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists. PLoS ONE, 15(8), e0237196. View Source
